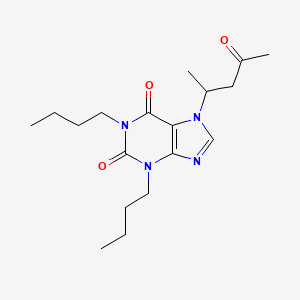
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two nitro groups at positions 5 and 7, and a propyl group at position 1. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- typically involves the hydrogenation of quinoline derivatives. The process can be carried out using heterogeneous catalysts such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as aniline and glycerol. The Skraup synthesis is a common method used for the preparation of quinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
化学反応の分析
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1,2,3,4-tetrahydro-5,7-diamino-1-propylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Tetrahydroquinoline: A partially hydrogenated derivative with applications in medicinal chemistry.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- is unique due to the presence of both nitro and propyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
CAS番号 |
57883-31-5 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
5,7-dinitro-1-propyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H15N3O4/c1-2-5-13-6-3-4-10-11(13)7-9(14(16)17)8-12(10)15(18)19/h7-8H,2-6H2,1H3 |
InChIキー |
BKHUCBXKNFOMFP-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


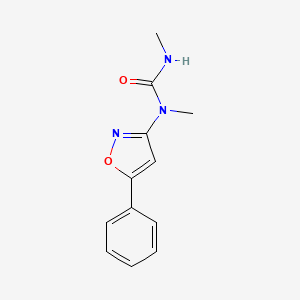
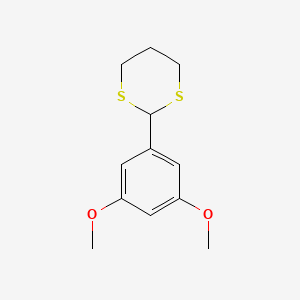
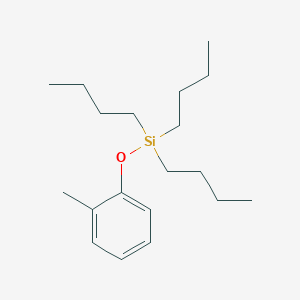
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)


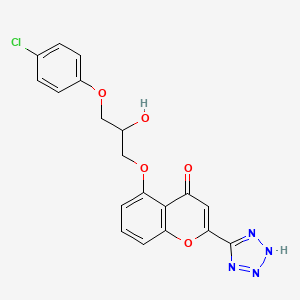
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
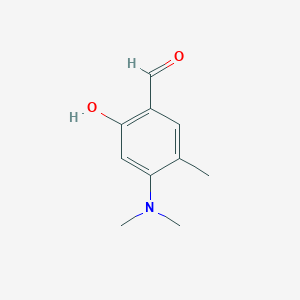
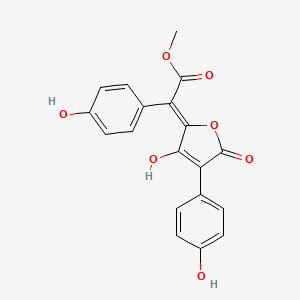

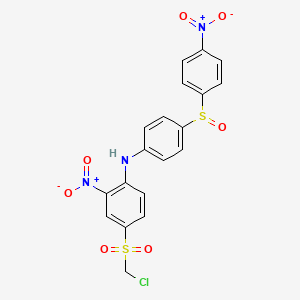
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
